molecular formula C10H15BO2 B13912887 (3,5-Diethylphenyl)boronicacid

(3,5-Diethylphenyl)boronicacid

Cat. No.: B13912887
M. Wt: 178.04 g/mol
InChI Key: MKLPRIKMGJFQPF-UHFFFAOYSA-N
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Description

(3,5-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-diethylphenyl ring. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Diethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration or electrophilic trapping techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: (3,5-Diethylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (3,5-Dimethylphenyl)boronic acid
  • (3,5-Diphenylphenyl)boronic acid
  • (3,5-Di-tert-butylphenyl)boronic acid

Comparison: (3,5-Diethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to (3,5-Dimethylphenyl)boronic acid, the diethyl substitution provides different steric and electronic properties, affecting its behavior in chemical reactions . Similarly, (3,5-Diphenylphenyl)boronic acid and (3,5-Di-tert-butylphenyl)boronic acid have distinct characteristics due to their larger substituents .

Properties

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(3,5-diethylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3

InChI Key

MKLPRIKMGJFQPF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)CC)CC)(O)O

Origin of Product

United States

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